molecular formula C7H5Cl2N3 B2987251 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2248343-96-4

7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2987251
CAS No.: 2248343-96-4
M. Wt: 202.04
InChI Key: IOQUKHQAJGUXCZ-UHFFFAOYSA-N
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Description

7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.

Safety and Hazards

The safety information for “7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing hands and face thoroughly after handling; and storing in a well-ventilated place .

Preparation Methods

The synthesis of 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific chloro and chloromethyl substituents, which confer distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-4-5-3-6(9)12-7(11-5)1-2-10-12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQUKHQAJGUXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248343-96-4
Record name 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
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